molecular formula C7H9O4P B1340151 (4-Hydroxybenzyl)phosphonic Acid CAS No. 90001-07-3

(4-Hydroxybenzyl)phosphonic Acid

Cat. No. B1340151
CAS RN: 90001-07-3
M. Wt: 188.12 g/mol
InChI Key: ZHBRSHSRMYZHLS-UHFFFAOYSA-N
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Description

“(4-Hydroxybenzyl)phosphonic Acid” is a chemical compound with the molecular formula C7H9O4P and a molecular weight of 188.12 . It appears as a white to light yellow to light orange powder or crystal .


Synthesis Analysis

The synthesis of phosphonic acids, including “(4-Hydroxybenzyl)phosphonic Acid”, can be achieved from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecular structure of “(4-Hydroxybenzyl)phosphonic Acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .


Physical And Chemical Properties Analysis

“(4-Hydroxybenzyl)phosphonic Acid” is a solid at 20 degrees Celsius . . It should be stored under inert gas and conditions to avoid are hygroscopic .

Scientific Research Applications

Biotechnological Synthesis

(4-Hydroxybenzyl)phosphonic Acid, due to its structural similarity with 4-Hydroxybenzoic acid, may be used as an intermediate in biotechnological processes for the synthesis of value-added bioproducts. These products have potential applications in food, cosmetics, pharmacy, and as fungicides .

Fluorination Reactions

This compound can be used in fluorination reactions, where it acts as a precursor or an intermediate. For example, it can be used in the fluorination of alcohols using DAST (Diethylaminosulfur trifluoride) .

Coordination Chemistry

The phosphonic acid group within (4-Hydroxybenzyl)phosphonic Acid allows it to act as a ligand in coordination chemistry, forming complexes with various metals. This can be useful in catalysis or material science .

Supramolecular Chemistry

Due to its ability to form hydrogen bonds and its structural analogy with phosphate moieties, (4-Hydroxybenzyl)phosphonic Acid can be employed in supramolecular assemblies. These structures have applications in nanotechnology and drug delivery systems .

Water Solubility Enhancement

Phosphonic acid derivatives are known to enhance water solubility. Therefore, (4-Hydroxybenzyl)phosphonic Acid could be used to increase the solubility of hydrophobic compounds in aqueous solutions .

Material Science

The compound’s ability to bind to surfaces and form self-assembled monolayers makes it a candidate for surface modification in material science applications .

Springer Link TCI Chemicals Sigma-Aldrich Beilstein Journals

Safety and Hazards

“(4-Hydroxybenzyl)phosphonic Acid” is classified as dangerous. It causes severe skin burns and eye damage and may be corrosive to metals . Precautionary measures include avoiding breathing dusts or mists, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

(4-hydroxyphenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBRSHSRMYZHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476083
Record name Phosphonic acid, [(4-hydroxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxybenzyl)phosphonic Acid

CAS RN

90001-07-3
Record name Phosphonic acid, [(4-hydroxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Hydroxybenzyl)phosphonic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of dibutyl 4-hydroxybenzylphosphonate (1.77 g) in 18% aqueous hydrochloric acid (30 ml) is heated at reflux for about 18 hours, then is concentrated in vacuo. The residue is triturated in hexanes to give 4-hydroxybenzyl phosphonic acid.
Name
dibutyl 4-hydroxybenzylphosphonate
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell me about the solubility of (4-hydroxybenzyl)phosphonic acid derivatives?

A1: The research paper [] focuses on the synthesis and properties of various cyclic and acyclic 3,5-di-tert-butyl-4-hydroxybenzyl phosphonates, which are derivatives of (4-hydroxybenzyl)phosphonic acid. These derivatives exhibit varying solubility depending on the solvent. They dissolve readily in chloroform and methanol, show moderate solubility in benzene, and require heating to dissolve in hexane, heptane, and carbon tetrachloride []. The study suggests that the size of alkyl, aryl, alkylene, or arylene groups attached to the phosphorous atom influences the solubility of these compounds [].

Q2: Does the structure of these phosphonates influence their thermal stability?

A2: Yes, the research indicates a correlation between the structure of the 3,5-di-tert-butyl-4-hydroxybenzyl phosphonates and their thermal stability. The study found that increasing the size of the alkyl (aryl) or alkylene (arylene) groups attached to the phosphorous atom leads to enhanced thermal stability [].

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